molecular formula C7H17ClN2 B12958510 (4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride CAS No. 869292-48-8

(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride

Cat. No.: B12958510
CAS No.: 869292-48-8
M. Wt: 164.67 g/mol
InChI Key: KGTCSJVWRGABSQ-UHFFFAOYSA-N
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Description

(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4,4-dimethylpyrrolidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride
  • (2-Chloropyridin-4-yl)methanamine hydrochloride
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and specificity in various applications.

Properties

CAS No.

869292-48-8

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(4,4-dimethylpyrrolidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-7(2)5-9-4-6(7)3-8;/h6,9H,3-5,8H2,1-2H3;1H

InChI Key

KGTCSJVWRGABSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1CN)C.Cl

Origin of Product

United States

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